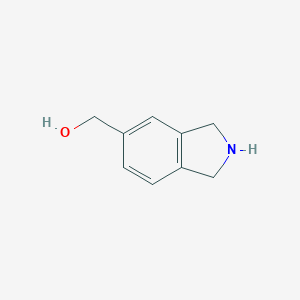

Isoindolin-5-ylmethanol

Vue d'ensemble

Description

Isoindolin-5-ylmethanol is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of isoindolinones, which includes Isoindolin-5-ylmethanol, has been a subject of research. The synthetic strategies can be divided into two categories: First, direct utilization of phthalimides or phthalimidines as starting materials for the synthesis of isoindolinones; and second, construction of the lactam and/or aromatic rings by different catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition and formal cycloaddition reactions .Molecular Structure Analysis

The molecular structure of Isoindolin-5-ylmethanol consists of 9 carbon atoms, 11 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

Isoindolin-5-ylmethanol has a molecular weight of 149.19 . Other physical and chemical properties such as boiling point, density, and storage temperature are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Radical Cyclization and Nitroxides for EPR Oximetry

Isoindolines, including derivatives of Isoindolin-5-ylmethanol, have been explored for their potential in radical cyclization processes. Marion et al. (2003) demonstrated that a radical cascade involving a 5-exo-dig cyclization followed by a 6-endo-trig radical trapping can transform ynamides into polycyclic compounds like isoindols, isoindolinones, and pyridoisoindolones, highlighting a pathway for synthesizing complex nitrogen-containing heterocycles Marion, Courillon, & Malacria, 2003. Additionally, Khan et al. (2011) evaluated isoindoline nitroxides as probes for Electron Paramagnetic Resonance (EPR) oximetry, a technique used for measuring oxygen levels in biological systems, demonstrating their low cytotoxicity and moderate rates of biological reduction Khan et al., 2011.

Antiproliferative Activity and Drug Design

Isoindolin-1-one derivatives have been synthesized and evaluated for their antiproliferative activities, with some compounds showing potential as cancer treatments. Sović et al. (2011) synthesized novel isoindoline derivatives and tested their antiproliferative activity, finding that certain compounds exhibited significant effects against various cancer cell lines Sović et al., 2011. This research underscores the potential of isoindolin-5-ylmethanol derivatives in the development of new anticancer agents.

Antidepressant Agents

Isoindoline derivatives have also been investigated for their antidepressant activities. A study by Sun et al. (2022) designed and synthesized a series of isoindoline derivatives, evaluating their effects through pharmacological experiments. The findings indicated that most isoindoline derivatives exhibited significant antidepressant activity, with compound 4j showing the highest activity. This suggests that isoindolin-5-ylmethanol derivatives may play a role in the design of new antidepressants Sun et al., 2022.

Anion Receptors and Isoindolinone Synthesis

Isoindoline-based compounds have been explored for their use as anion receptors and in the synthesis of isoindolinones through oxidative processes. Dydio et al. (2009) synthesized bishydrazide derivatives of isoindoline, investigating their anion-binding properties. Enhanced affinity toward halides was observed, highlighting their potential in anion receptor applications Dydio, Zieliński, & Jurczak, 2009. Moreover, Thapa et al. (2019) developed a method for the selective oxidation of isoindoline precursors to N-alkyl and N-aryl-isoindolinones, presenting a chemoselective pathway for the synthesis of these compounds Thapa, Corral, Sardar, Pierce, & Foss, 2019.

Safety And Hazards

When handling Isoindolin-5-ylmethanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2,3-dihydro-1H-isoindol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-7-1-2-8-4-10-5-9(8)3-7/h1-3,10-11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLBNPQIMFCASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600399 | |

| Record name | (2,3-Dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoindolin-5-ylmethanol | |

CAS RN |

127168-98-3 | |

| Record name | (2,3-Dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

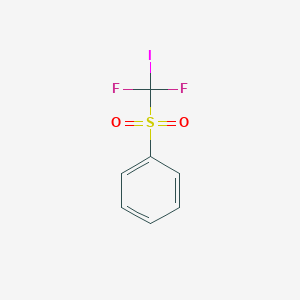

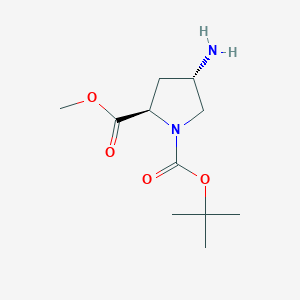

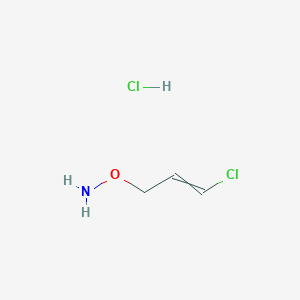

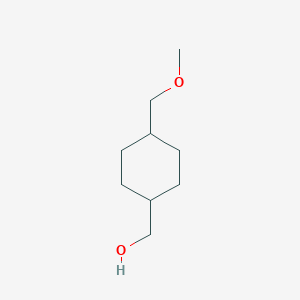

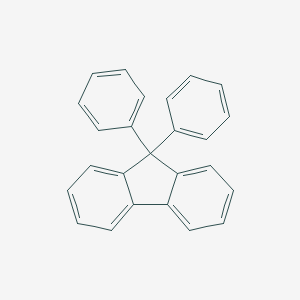

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)